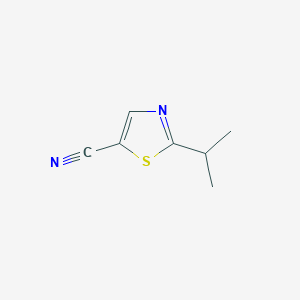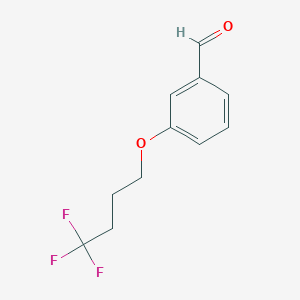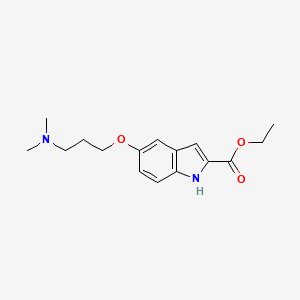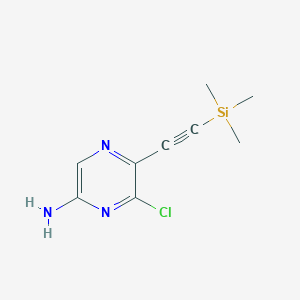
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H12ClN3Si It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a trimethylsilyl group attached to an ethynyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and proceeds via a Sonogashira coupling reaction. The general reaction conditions include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The trimethylsilyl group can be removed, and the resulting alkyne can undergo further coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex polycyclic structures .
Aplicaciones Científicas De Investigación
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Uniqueness
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interaction with biological targets. The presence of the trimethylsilyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Propiedades
Fórmula molecular |
C9H12ClN3Si |
|---|---|
Peso molecular |
225.75 g/mol |
Nombre IUPAC |
6-chloro-5-(2-trimethylsilylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(10)13-8(11)6-12-7/h6H,1-3H3,(H2,11,13) |
Clave InChI |
KSWKEDFBILPJOJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=NC=C(N=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


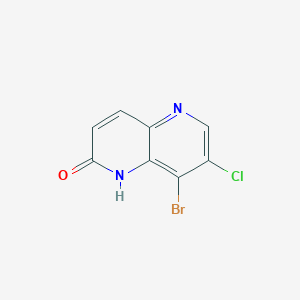
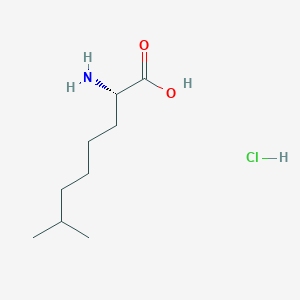

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
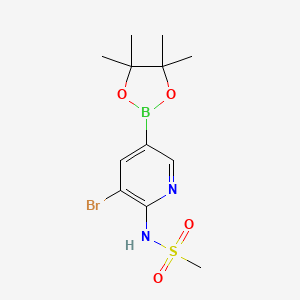
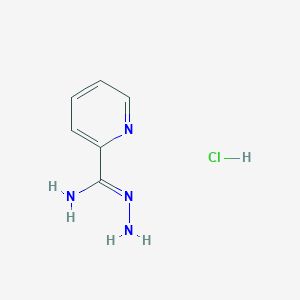

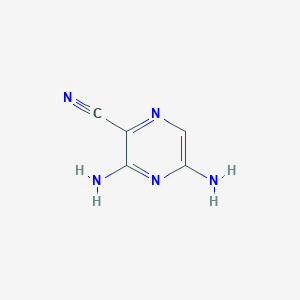
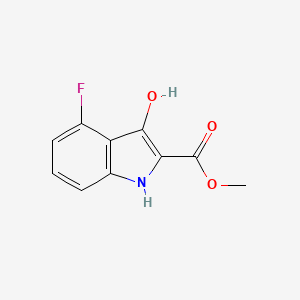
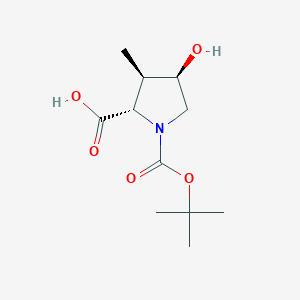
![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)
